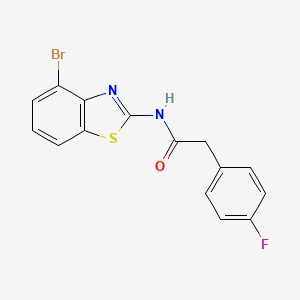

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2OS/c16-11-2-1-3-12-14(11)19-15(21-12)18-13(20)8-9-4-6-10(17)7-5-9/h1-7H,8H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOLAVLHHUTSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated precursor under acidic conditions.

Acylation Reaction: The resulting 4-bromo-1,3-benzothiazole is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

Substitution: The bromine atom in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated benzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiazole moiety substituted with a bromine atom and an acetamide group linked to a fluorophenyl substituent. Its molecular formula is . The presence of both bromine and fluorine atoms in its structure suggests enhanced biological activity due to their electronic properties, which can influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies indicate that compounds similar to N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of benzothiazole have cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action includes the induction of apoptosis and cell cycle arrest through reactive oxygen species generation .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(Benzothiazol) | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| N-(Benzothiazol) | A549 (Lung Cancer) | 15 | Cell cycle arrest |

| N-(Bromobenzothiazol) | HeLa (Cervical Cancer) | 12 | Reactive oxygen species generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that benzothiazole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For example:

- Compounds derived from similar structures were tested for antimicrobial efficacy using methods such as the turbidimetric method and showed significant inhibition against bacterial strains .

Table 2: Summary of Antimicrobial Activity

| Compound Name | Microbial Strain Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 5 | Bactericidal |

| Compound B | Escherichia coli | 10 | Bacteriostatic |

| Compound C | Candida albicans | 8 | Fungicidal |

Case Study 1: Anticancer Screening

A recent study focused on evaluating the anticancer activity of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents. Molecular docking studies suggested strong binding affinity to key proteins involved in cancer progression, further validating its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial potential of various benzothiazole derivatives, including N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide. Utilizing standard microbiological techniques, it was found that this compound displayed notable activity against resistant strains of bacteria, highlighting its applicability in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide depends on its specific target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Ring

a) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

- Structure : Lacks the 4-bromo and 4-fluorophenyl groups; instead, a 4-methylpiperazine moiety is attached.

- Synthesis : Prepared via a coupling reaction between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine in DMF using K₂CO₃ as a base .

b) 2-(6-ethyl-1-benzofuran-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Variations in the Acetamide-Linked Aromatic Group

a) 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)

- Structure : Retains the 4-fluorophenyl group but replaces the benzothiazole with a 4-nitrophenyl ring.

- Physical Data : Melting point = 123°C, yield = 72% .

- Spectroscopy : IR shows strong C=O (1712 cm⁻¹) and N–H (3340 cm⁻¹) stretches; MS confirms molecular ion at m/z 274 .

- Comparison : The nitro group increases electron-withdrawing effects but reduces metabolic stability compared to the benzothiazole-bromo system.

b) N-(4-Bromophenyl)-2-(2-thienyl)acetamide

Heterocyclic Modifications in the Acetamide Chain

a) 2-[[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio]-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide

- Structure: Integrates a quinazolinone-thioether linkage instead of a simple acetamide.

- Synthesis : Formed via thioetherification, highlighting the versatility of sulfur-containing linkers in modulating bioactivity .

b) 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Comparative Analysis of Structural and Physicochemical Properties

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties. The synthesis typically involves the cyclization of 2-aminobenzenethiol with brominating agents to introduce the bromo group at the 4-position, followed by coupling with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine .

Biological Activity

The biological activity of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide has been investigated in various studies, highlighting its potential as an anticancer, antibacterial, antifungal, and anthelmintic agent.

Anticancer Properties

Research indicates that compounds with a benzothiazole core exhibit significant anticancer activity. For instance, a study demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specifically, N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide has shown promising results against breast and colon cancer cells.

Table 1: Anticancer Activity of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HCT116 (Colon) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

Antibacterial Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide has also been evaluated for its antibacterial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal and Anthelmintic Properties

In addition to its antibacterial and anticancer effects, this compound has shown antifungal activity against various fungal strains. Its anthelmintic properties have also been documented, indicating potential use in treating parasitic infections .

Case Studies

Several case studies have reported on the efficacy of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide:

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry highlighted that this compound significantly reduced the viability of MCF-7 cells in a dose-dependent manner. The authors attributed this effect to the induction of apoptosis via the mitochondrial pathway .

- Antibacterial Efficacy : Another investigation focused on its antibacterial properties revealed that it effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting a potential role in treating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide coupling using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base. Key steps include activating the carboxylic acid (e.g., (4-fluorophenyl)acetic acid) and reacting it with 4-bromo-1,3-benzothiazol-2-amine. Optimization involves controlling stoichiometry (1:1 molar ratio of amine to acid), temperature (0°C to room temperature), and purification via recrystallization from ethanol .

- Critical Parameters : Monitor reaction completion by TLC, and ensure anhydrous conditions to minimize side reactions.

Q. How can the biological activity of this compound be evaluated in anticancer or antibacterial assays?

- Methodology : Use in vitro assays such as:

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination.

- Antibacterial : Broth microdilution to assess minimum inhibitory concentration (MIC) against Gram-positive/negative strains.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR (<sup>1</sup>H/<sup>13</sup>C): Confirm acetamide linkage (δ ~2.5–3.5 ppm for CH2, δ ~168–170 ppm for carbonyl).

- HRMS : Verify molecular ion [M+H]<sup>+</sup> and isotopic pattern (Br presence).

- FT-IR : Identify amide C=O stretch (~1650–1680 cm<sup>−1</sup>) and C-Br (~550 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How do substituents (4-bromo, 4-fluorophenyl) influence the compound’s electronic properties and binding affinity in structure-activity relationship (SAR) studies?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps.

- Experimental Validation : Compare activity with analogs (e.g., 4-chloro or unsubstituted benzothiazole) to isolate substituent effects.

Q. What crystallographic strategies resolve discrepancies in reported crystal packing or hydrogen-bonding patterns?

- Methodology :

- Single-Crystal X-ray Diffraction : Refine structures using SHELXL (for small molecules) with attention to O–H⋯N and C–H⋯π interactions.

- Validation : Apply PLATON/CHECKCIF to detect outliers in bond angles/geometry.

Q. How can contradictory biological data (e.g., varying IC50 values across studies) be systematically addressed?

- Methodology :

- Meta-Analysis : Normalize data using standardized protocols (e.g., cell line passage number, serum concentration).

- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions.

Q. What strategies optimize supramolecular interactions for enhancing solubility or bioavailability?

- Methodology :

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify hydrogen-bonding networks.

- Salt Formation : Explore protonation at the benzothiazole nitrogen using HCl or trifluoroacetic acid.

Q. How does this compound compare to structurally related analogs (e.g., benzoxazole or thiazole derivatives) in terms of pharmacological profile?

- Methodology :

- SAR Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.